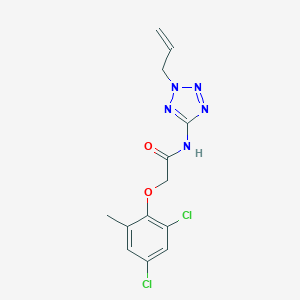
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide, commonly known as ADTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ADTA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell division and proliferation. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Effets Biochimiques Et Physiologiques
ADTA has been shown to have significant biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to possess significant antimicrobial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ADTA possesses several advantages for lab experiments, including its ease of synthesis, low cost, and significant antimicrobial and antitumor properties. However, it also has several limitations, including its low solubility in water and limited bioavailability, which may limit its potential applications in vivo.
Orientations Futures
There are several future directions for the study of ADTA, including the development of novel drug delivery systems to improve its bioavailability and efficacy, the exploration of its potential applications in the treatment of infectious diseases, and the investigation of its mechanism of action in cancer cells. Additionally, further studies are needed to fully understand the potential advantages and limitations of ADTA for lab experiments and clinical applications.
Conclusion:
In conclusion, ADTA is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It possesses significant antimicrobial, antifungal, and antitumor properties and has been shown to have significant biochemical and physiological effects. While it has several advantages for lab experiments, it also has several limitations, and further studies are needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of ADTA involves the reaction of 2,4-dichloro-6-methylphenol with 2-chloroacetyl chloride to form 2-(2,4-dichloro-6-methylphenoxy)acetamide. This intermediate is then reacted with sodium azide and allyl bromide to form N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide. The overall yield of the synthesis is approximately 45%.
Applications De Recherche Scientifique
ADTA has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess significant antimicrobial, antifungal, and antitumor properties, making it a promising candidate for the development of novel therapeutics.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide |
|---|---|
Formule moléculaire |
C13H13Cl2N5O2 |
Poids moléculaire |
342.18 g/mol |
Nom IUPAC |
2-(2,4-dichloro-6-methylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H13Cl2N5O2/c1-3-4-20-18-13(17-19-20)16-11(21)7-22-12-8(2)5-9(14)6-10(12)15/h3,5-6H,1,4,7H2,2H3,(H,16,18,21) |
Clé InChI |
DFMSOMJWXRKQOV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=NN(N=N2)CC=C)Cl)Cl |
SMILES canonique |
CC1=CC(=CC(=C1OCC(=O)NC2=NN(N=N2)CC=C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



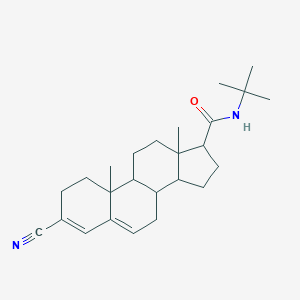
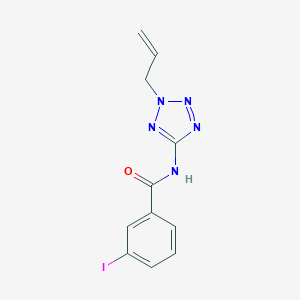

![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)
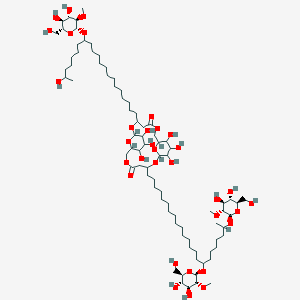
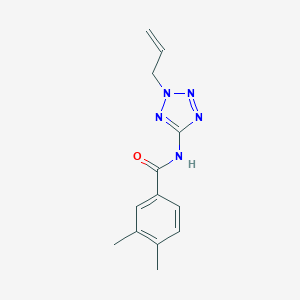




![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)